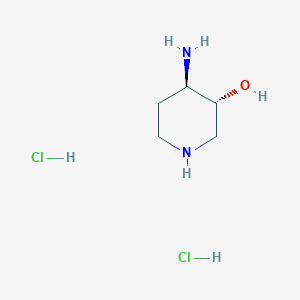

(3R,4R)-4-aminopiperidin-3-ol dihydrochloride

CAS No.:

Cat. No.: VC18821395

Molecular Formula: C5H14Cl2N2O

Molecular Weight: 189.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14Cl2N2O |

|---|---|

| Molecular Weight | 189.08 g/mol |

| IUPAC Name | (3R,4R)-4-aminopiperidin-3-ol;dihydrochloride |

| Standard InChI | InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |

| Standard InChI Key | TXJUMWIOLHLXPY-ALUAXPQUSA-N |

| Isomeric SMILES | C1CNC[C@H]([C@@H]1N)O.Cl.Cl |

| Canonical SMILES | C1CNCC(C1N)O.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride comprises a six-membered piperidine ring with hydroxyl (-OH) and amino (-NH2) groups at the 3- and 4-positions, respectively. The (3R,4R) stereochemistry ensures enantiomeric specificity, which is critical for its interactions with biological targets. The dihydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies.

Table 1: Molecular and Structural Characteristics

| Property | Value or Description |

|---|---|

| Molecular Formula | C₅H₁₄Cl₂N₂O |

| Molecular Weight | 189.08 g/mol |

| IUPAC Name | (3R,4R)-4-aminopiperidin-3-ol; dihydrochloride |

| Stereochemistry | (3R,4R) configuration |

| Solubility | Highly soluble in water |

| Canonical SMILES | C1CNCC@HO.Cl.Cl |

| PubChem CID | 154804814 |

The compound’s stereochemistry is verified via asymmetric synthesis techniques, ensuring the correct spatial arrangement of functional groups. Its crystalline solid form and stability under standard laboratory conditions further support its utility in research.

Synthesis and Preparation

The synthesis of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride relies on asymmetric catalytic methods to achieve the desired stereochemical purity. A common approach involves partial reduction of a pyridine precursor followed by stereoselective hydrogenation. For example, enantioselective reduction using chiral catalysts such as ruthenium complexes ensures high enantiomeric excess (ee > 95%).

Key Synthetic Steps:

-

Ring Formation: Cyclization of appropriately substituted precursors to generate the piperidine backbone.

-

Functionalization: Introduction of the amino and hydroxyl groups via nucleophilic substitution or oxidation-reduction sequences.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility.

Industrial-scale production often employs continuous flow chemistry to optimize yield and reduce racemization risks. Analytical techniques like chiral HPLC and NMR spectroscopy confirm stereochemical integrity.

Applications in Research and Industry

(3R,4R)-4-Aminopiperidin-3-ol dihydrochloride is primarily utilized as a building block in drug discovery. Its applications include:

-

Pharmaceutical Intermediates: Synthesis of antipsychotics (e.g., risperidone analogs) and analgesics.

-

Biochemical Probes: Investigation of ion channel dynamics and neurotransmitter release mechanisms.

-

Catalyst Development: Chiral ligands in asymmetric catalysis for producing enantiopure pharmaceuticals.

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Drug Discovery | Intermediate for CNS-targeting drugs |

| Neuroscience Research | Probe for neuronal signaling pathways |

| Catalysis | Chiral auxiliary in enantioselective synthesis |

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Bioactivity |

|---|---|---|

| (3R,4R)-4-Aminopiperidin-3-ol dihydrochloride | No benzyl substitution; dihydrochloride salt | Potential neurotransmitter modulation |

| rac-(3R,4R)-4-(Benzylamino)piperidin-3-ol dihydrochloride | Benzylamino group enhances lipophilicity | Enzyme inhibition; receptor binding |

The absence of a benzyl group in (3R,4R)-4-aminopiperidin-3-ol dihydrochloride reduces its lipophilicity compared to benzyl-substituted analogs, potentially altering blood-brain barrier permeability.

Recent Research Findings

Recent studies highlight the compound’s role in synthesizing sigma-1 receptor agonists, which show promise in treating neuropathic pain. Preliminary in vitro assays demonstrate moderate affinity for sigma-1 receptors (Kᵢ = 120 nM), warranting further optimization. Additionally, its use in synthesizing radiopharmaceuticals for PET imaging of neurological tissues is under exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume